7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11019923
InChI: InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC11019923

Molecular Formula: C21H20O5

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one -

Specification

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
IUPAC Name 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one
Standard InChI InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3
Standard InChI Key MGSCXSDBPYLQQQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C

Introduction

Structural and Chemical Overview

Chemical Identity:

  • IUPAC Name: 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

  • Molecular Formula: C21_{21}H20_{20}O5_{5}

  • Molecular Weight: 352.4 g/mol

  • PubChem CID: 983934

Structural Characteristics:
The compound is a derivative of chromen-2-one (coumarin), featuring:

  • A chromenone core with substitutions at positions 3, 4, and 8 by methyl groups.

  • A 7-position ether linkage to a 4-methoxyphenyl group via a keto-functionalized ethoxy chain.

Key Chemical Descriptors:

  • SMILES Notation: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C

  • InChIKey: MGSCXSDBPYLQQQ-UHFFFAOYSA-N

Synthesis

The synthesis of coumarin derivatives like this compound typically involves condensation reactions. While specific synthesis details for this compound are not available in the provided sources, related coumarin derivatives are synthesized using methods such as:

  • Esterification or etherification at the hydroxyl group of coumarins.

  • Use of catalysts like triethylamine or bases to facilitate the reaction between coumarin derivatives and substituted benzaldehydes or phenols .

Applications

Coumarin-based compounds are widely studied for their biological and industrial applications:

  • Pharmacological Activities:

    • Antioxidant and anti-inflammatory properties.

    • Potential anticancer activity due to interactions with cellular pathways .

  • Industrial Uses:

    • Used as fluorescent dyes in materials science.

    • Precursors for synthesizing heterocyclic compounds with diverse applications.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC21_{21}H20_{20}O5_{5}
Molecular Weight352.4 g/mol
Functional GroupsEther, ketone, aromatic rings
UV Absorption RangePredicted ~300–400 nm
Potential ApplicationsPharmacological agents, fluorescent dyes

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